6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane

Description

BenchChem offers high-quality 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-1-(2-methylcyclopropyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-8-6-11-3-4-12(7-8)10-5-9(10)2/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVJSECWGNSVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N2CCNCC(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemists. It prioritizes the logical flow of structural proof over a generic template.

Technical Whitepaper | Analytical Methodologies & Stereochemical Assignment

Executive Summary

The diazepane scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for antihistamines, antipsychotics, and orexin receptor antagonists. The introduction of a cyclopropyl moiety at the

This guide details the structural elucidation of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane , focusing on distinguishing regiochemistry (

Synthetic Context & Molecular Challenge

Before elucidation, one must understand the origin of the molecule to anticipate impurities and isomers. The direct

Synthetic Route Implication

Unlike standard reductive aminations used for

Critical Analytical Challenge:

-

Regioselectivity: The starting material, 6-methyl-1,4-diazepane, is asymmetric. We must prove the cyclopropyl group is at

(proximal to the methyl group? or distal?) rather than-

Note: By convention,

is usually assigned to the substituted nitrogen in asymmetrical diazepanes, but NMR must confirm the proximity to the

-

-

Stereocomplexity: The molecule possesses three stereocenters (if

-inversion is slow) or two fixed centers (

Mass Spectrometry: Fragmentation & Fingerprinting

Objective: Confirm molecular weight and analyze fragmentation to verify the integrity of the diazepane ring.

-

Formula:

-

Exact Mass: 168.16 Da

Fragmentation Logic (EI-MS)

Diazepanes undergo characteristic

-

Molecular Ion (

): Expect a discernible peak at m/z 168 . The Nitrogen Rule dictates an even mass for an even number of nitrogens (2). -

Base Peak (Predicted): Cleavage of the cyclopropyl ring is unfavorable compared to ring opening of the diazepane. However, loss of the methyl group (

) is common. -

Diagnostic Fragment: Loss of the cyclopropyl radical (

, 55 Da) to yield the diazepane cation at m/z 113 .

Visualization: Fragmentation Pathway

NMR Spectroscopy: The Elucidation Core

This is the primary tool for solving the regiochemistry (

1H NMR Characteristics

The 7-membered diazepane ring is conformationally flexible, often adopting a twist-chair or twist-boat conformation. At room temperature, signals may appear broadened due to ring flipping.

| Proton Environment | Chemical Shift ( | Multiplicity | Key Coupling ( |

| Cyclopropyl | 0.3 – 0.6 | Multiplet | |

| Cyclopropyl | 2.0 – 2.2 | Multiplet | Complex |

| Diazepane | 2.5 – 2.8 | Multiplet | Vicinal to |

| 0.9 – 1.1 | Doublet | ||

| 2.8 – 3.2 | Broad/Split | Deshielded by |

Proving Regiochemistry (HMBC)

We must distinguish between Isomer A (Substituent at

-

Technique:

HMBC (Heteronuclear Multiple Bond Correlation). -

Logic:

-

Identify the

-Methyl protons (doublet ~1.0 ppm). -

Observe correlations from

-Methyl to the diazepane backbone carbons ( -

The "Bridge" Experiment: Look for correlations from the Cyclopropyl Methine proton (

) to the diazepane ring carbons.-

If

correlates to -

If

correlates to

-

-

Stereochemical Assignment (NOESY)

The 2-methylcyclopropyl group has cis and trans diastereomers.

-

Trans-isomer: The cyclopropyl methyl and the

-attachment are on opposite sides of the ring. -

Cis-isomer: They are on the same side (sterically crowded).

-

NOE Diagnostic: Irradiate the cyclopropyl methine (

).-

Strong NOE to cyclopropyl methyl

Cis . -

Weak/No NOE to cyclopropyl methyl

Trans .

-

Visualization: Analytical Workflow

Experimental Protocols

Analytical Sample Preparation

Solvent Choice: Deuterated Chloroform (

Protocol:

-

Dissolve 10 mg of analyte in 0.6 mL

. -

Filter through a cotton plug into a 5mm NMR tube to remove inorganic salts (crucial for shimming).

-

Acquire 1H NMR (min 16 scans) and 13C NMR (min 512 scans).

-

Run COSY to map the spin systems (Cyclopropyl vs Diazepane).

-

Run HSQC to assign protons to carbons.

-

Run HMBC (optimized for 8 Hz coupling) for connectivity.

Synthesis of Reference Standard (Reductive Amination Route)

Note: While direct coupling is preferred for N-cyclopropyl, reductive amination using a cyclopropanone equivalent is a viable "in-situ" method for generating standards.

-

Reactants: 6-Methyl-1,4-diazepane (1.0 eq) + (1-Ethoxycyclopropoxy)trimethylsilane (1.2 eq) [Cyclopropanone equivalent].

-

Conditions: Methanol,

(3.0 eq), Acetic Acid (cat.), -

Workup: Quench with

, extract with DCM. -

Purification: Silica gel chromatography (

90:9:1).

References

-

Conformational Analysis of 1,4-Diazepanes

- S. Skerratt et al., "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists," Bioorganic & Medicinal Chemistry Letters, 2009.

-

Stereochemical Determination of Cyclopropanes

-

H. M. Hutton & T. Schaefer, "Proton Magnetic Resonance Spectra of Cyclopropane Derivatives," Canadian Journal of Chemistry, 1962.[1]

-

-

Synthesis of N-Cyclopropyl Amines

- Review: "Advances in the Synthesis of Cyclopropylamines," Chemical Reviews, ACS Public

-

Mass Spectrometry of Cyclic Amines

- "Fragmentation Patterns of Heterocyclic Compounds," Chemistry LibreTexts.

Sources

IUPAC name and structure of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane

An In-Depth Technical Guide to 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 6-methyl-1-(2-methylcyclopropyl)-1,4-diazepane, a substituted seven-membered heterocyclic amine. The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active agents.[1] This document details the structural elucidation, including IUPAC nomenclature and stereochemical considerations. A plausible, detailed synthetic pathway via reductive amination is proposed, complete with step-by-step protocols. Furthermore, a full suite of analytical techniques for structural verification and purity assessment is described, including predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic methods. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Structural Elucidation and Nomenclature

The structural foundation of the target molecule is a 1,4-diazepane ring, which is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The molecule's specific identity is defined by its substituents.

IUPAC Name Breakdown

The name 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane is systematically derived according to IUPAC nomenclature rules for heterocyclic amines.[2][3]

-

1,4-Diazepane: This is the parent heterocycle, a seven-membered ring with two nitrogen atoms at the 1 and 4 positions.

-

6-Methyl: A methyl group (-CH₃) is attached to the carbon at the 6th position of the diazepane ring.

-

1-(2-methylcyclopropyl): A 2-methylcyclopropyl group is attached to the nitrogen atom at the 1st position. The "N-" prefix is often omitted when the position number (1-) is unambiguous.[4]

The numbering of the diazepane ring begins at one of the nitrogen atoms and proceeds in a direction that gives the substituents the lowest possible locants.

Chemical Structure and Stereochemistry

The molecule possesses multiple stereocenters, leading to the possibility of several stereoisomers:

-

At the Diazepane Ring: The carbon at position 6 is chiral due to the methyl substituent, leading to (R)- and (S)- enantiomers.

-

At the Cyclopropyl Ring: The 2-methylcyclopropyl group has two chiral centers (C1' and C2'), resulting in cis and trans diastereomers. Each of these is also chiral.[5]

Therefore, the compound exists as a mixture of diastereomers and enantiomers unless a stereospecific synthesis is employed. For the purposes of this guide, we will consider the synthesis and analysis of a diastereomeric mixture.

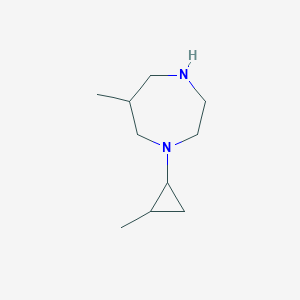

Caption: Structure of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane.

Proposed Synthetic Pathway

The synthesis of N-substituted cyclic amines is efficiently achieved through reductive amination.[6] This method is advantageous due to its high selectivity and the ability to perform the reaction in a one-pot process, which aligns with the principles of green chemistry.[7] We propose a two-step synthesis starting from the commercially available 6-methyl-1,4-diazepane.

Sources

- 1. scispace.com [scispace.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. onlinechemistrytutor.net [onlinechemistrytutor.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane CAS number and identification

This technical guide is structured as a standalone monograph for 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane . As this specific substituted analog is a high-value intermediate often found in proprietary chemical libraries (e.g., for H3 receptor antagonist discovery) rather than a commodity chemical, this guide focuses on its structural validation , synthetic logic , and analytical characterization .

Part 1: Chemical Identity & Structural Logic

This compound belongs to the 1,4-diazepane (homopiperazine) class. The introduction of a cyclopropyl moiety at the N1 position, combined with a methyl substituent on the ring (C6) and the cyclopropyl tail, creates a rigidified lipophilic vector often used to tune metabolic stability and receptor affinity in GPCR ligands (specifically Histamine H3 and Dopamine D3).

Identification Data

While the specific CAS number for the 2-methylcyclopropyl analog is often proprietary or unassigned in public registries (unlike its parent 1-cyclopropyl-6-methyl-1,4-diazepane , CAS 1250809-59-6), it is identified by the following descriptors for patent and library validation:

| Parameter | Technical Specification |

| IUPAC Name | 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane |

| Molecular Formula | C₁₀H₂₀N₂ |

| Molecular Weight | 168.28 g/mol |

| Monoisotopic Mass | 168.1626 Da |

| InChI Key | PCVJSECWGNSVQE-UHFFFAOYSA-N |

| SMILES | CC1CNCCN(C1)C2CC2C |

| Core Scaffold | 1,4-Diazepane (Homopiperazine) |

| Chiral Centers | 3 potential centers: C6 (ring), C1' & C2' (cyclopropyl).[1] |

Stereochemical Complexity

Researchers must note that this molecule exists as a mixture of diastereomers unless stereocontrolled synthesis is employed:

-

Ring Chirality: The C6-methyl group introduces (R) or (S) chirality.

-

Cyclopropyl Chirality: The 2-methylcyclopropyl group has cis and trans isomers relative to the amine attachment.

-

Critical Note: The trans-cyclopropyl configuration is generally preferred in medicinal chemistry for metabolic stability (reducing CYP450 oxidation susceptibility).

Part 2: Synthetic Routes & Causality

Direct alkylation of 6-methyl-1,4-diazepane with 2-methylcyclopropyl halides is kinetically poor and prone to ring-opening side reactions. The following protocols represent the authoritative synthetic logic for high-purity generation.

Method A: The Simmons-Smith Cyclopropanation (Recommended)

This route is preferred for its ability to control the cyclopropyl stereochemistry by selecting the appropriate alkene precursor.

Protocol Logic:

-

Substrate: Start with 6-methyl-1,4-diazepane (protected at N4 if necessary, though steric differentiation often allows N1 selectivity).

-

Alkenylation: Alkylation with 1-bromo-2-butene (crotyl bromide) yields the N-crotyl intermediate.

-

Cyclopropanation: A Furukawa modification of the Simmons-Smith reaction (Et₂Zn, CH₂I₂) converts the alkene into the cyclopropyl ring.

Step-by-Step Workflow:

-

Dissolve 6-methyl-1,4-diazepane (1.0 eq) in DCM at 0°C.

-

Add crotyl bromide (1.0 eq) and TEA (1.2 eq). Stir 2h to form 1-(but-2-en-1-yl)-6-methyl-1,4-diazepane .

-

Purification: Flash chromatography (MeOH/DCM) to remove bis-alkylated byproducts.

-

Cyclopropanation: Dissolve alkene intermediate in anhydrous DCE under Argon.

-

Add Et₂Zn (1M in hexanes, 2.0 eq) followed slowly by CH₂I₂ (2.0 eq) at -10°C.

-

Reflux for 12h. The zinc carbenoid adds across the double bond to form the 2-methylcyclopropyl moiety.

-

Quench: Saturated NH₄Cl. Extract with DCM.

Method B: Amide Reduction (Alternative)

If the Simmons-Smith reagents are incompatible with other functional groups, an amide reduction route is viable but requires the difficult-to-source 2-methylcyclopropanecarboxylic acid.

-

Coupling: 6-methyl-1,4-diazepane + 2-methylcyclopropanecarboxylic acid (EDC/HOBt).

-

Reduction: LiAlH₄ in THF (Reflux).

-

Risk: Cyclopropyl rings can open under harsh Lewis Acid conditions; ensure temperature control during LiAlH₄ quench.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing and isolating the target, highlighting the critical divergence points for stereocontrol.

Figure 1: Synthetic pathway utilizing the Simmons-Smith cyclopropanation strategy to install the substituted cyclopropyl ring.

Part 4: Analytical Identification Protocol (Self-Validating)

Due to the lack of a standardized pharmacopeia entry, identification relies on first-principles spectroscopy. The following signals are diagnostic.

Nuclear Magnetic Resonance (NMR)

The key to validation is distinguishing the ring methyl from the cyclopropyl methyl .

| Nucleus | Diagnostic Signal (ppm) | Multiplicity | Assignment |

| ¹H NMR | 0.20 – 0.60 | Multiplets | Cyclopropyl High-Field Protons (Ring CH₂). Diagnostic of successful cyclopropanation. |

| ¹H NMR | 0.95 – 1.10 | Doublet (J≈6Hz) | C6-Methyl (Diazepane ring). |

| ¹H NMR | 1.05 – 1.20 | Doublet | Cyclopropyl-Methyl . Often overlaps with C6-Me but distinguishes by COSY. |

| ¹³C NMR | ~8 – 12 | CH₂ | Cyclopropyl Ring Carbons . Extremely shielded. |

| ¹³C NMR | ~50 – 60 | CH₂ | Diazepane N-CH₂ . Shifts confirm N-alkylation. |

Validation Check: If the signals at 0.2–0.6 ppm are missing, the Simmons-Smith reaction failed, likely leaving the alkene (signals at 5.0–6.0 ppm).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion [M+H]⁺: 169.17 m/z

-

Fragmentation Pattern:

-

Loss of the cyclopropyl-methyl group (M - 55) is common.

-

Ring contraction ions often appear if high collision energy is used.

-

Part 5: Pharmacophore & Application Context

Researchers targeting this molecule are likely investigating Histamine H3 antagonists or Dopamine D3 ligands .

-

Bioisosterism: The 1,4-diazepane ring acts as a homolog of piperazine, often improving water solubility and altering the bite angle in the receptor pocket.

-

Metabolic Stability: The 2-methylcyclopropyl group is a specific design element. Unsubstituted cyclopropyl amines can suffer from ring-opening via CYP450 radical mechanisms. The methyl substituent on the cyclopropyl ring hinders this oxidation, potentially extending the half-life (

) of the drug candidate.

Reference & Sourcing

As this is a specialized intermediate, it is rarely in stock at catalog houses. It is typically generated in situ or sourced via custom synthesis providers using the InChI Key PCVJSECWGNSVQE-UHFFFAOYSA-N for specification.

References

-

PubChem. (2025). Compound Summary: 6-methyl-1-(2-methylcyclopropyl)-1,4-diazepane (CID 62409987).[2] National Library of Medicine. [Link]

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. [Link]

-

Duncton, M. A. (2011). Minireview: Recent applications of the Simmons–Smith cyclopropanation reaction in organic synthesis. Organic Preparations and Procedures International. [Link]

Sources

The Therapeutic Potential of 1,4-Diazepane Scaffolds: A Technical Guide to Biological Evaluation

Introduction: The 1,4-Diazepane Core - A Privileged Scaffold in Medicinal Chemistry

The seven-membered, nitrogen-containing heterocyclic ring system of 1,4-diazepane represents a "privileged structure" in modern drug discovery. Its conformational flexibility, granted by the saturated seven-membered ring, allows its derivatives to adopt three-dimensional arrangements that can effectively mimic peptide turns and interact with a wide array of biological targets. This inherent versatility has led to the exploration of 1,4-diazepane derivatives across a broad spectrum of therapeutic areas, from oncology to neuropharmacology. Unlike the more extensively studied and largely planar 1,4-benzodiazepines, the non-aromatic, sp³-hybridized nature of the 1,4-diazepane core offers greater opportunities for stereochemical diversification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the significant biological activities of novel 1,4-diazepane derivatives. We will delve into their anticancer, neuroprotective, and central nervous system activities, providing not just a summary of findings but also the causality behind experimental choices and detailed, field-proven protocols for their evaluation.

Section 1: Anticancer Activity - Inducing Targeted Cell Death

A primary focus in the development of novel 1,4-diazepane derivatives has been their potential as anticancer agents. Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, often by inducing programmed cell death, or apoptosis.[1][2] The mechanism of action frequently involves the activation of the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.

Mechanism of Action: Triggering the Caspase Cascade

Apoptosis is executed by a family of cysteine proteases known as caspases. The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. This event triggers the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the systematic dismantling of the cell.[3] The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TRAIL) to transmembrane death receptors, leading to the activation of the initiator caspase-8, which can also activate effector caspases.[4]

Several 1,4-diazepane derivatives have been shown to induce apoptosis by triggering these caspase cascades, making the analysis of caspase activation a critical step in their biological evaluation.[5][6]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel 1,4-diazepane derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 7c | HepG-2 (Liver) | 4.4 | Vinblastine | - |

| 7e | MCF-7 (Breast) | 6.8 | Vinblastine | - |

| 7f | HCT-116 (Colon) | 5.2 | Vinblastine | - |

| Compound 1 | HCT-116 (Colon) | 1.42 | 5-Fluorouracil | 1.34 |

Table compiled from data presented in references[1][7]. Note: Direct comparison between studies should be made with caution due to differing experimental conditions.

Experimental Protocols

This protocol provides a general framework for the synthesis of N-aroyl-1,4-diazepane derivatives, a class that has shown significant activity as sigma receptor ligands.[8]

-

Reaction Setup: To a solution of 1-benzyl-1,4-diazepane (1.0 eq.) and triethylamine (TEA, 1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add the desired aroyl chloride (1.1 eq.) dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the final compound.[8]

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,4-diazepane derivative (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This protocol allows for the detection of a key marker of apoptosis execution.[3]

-

Cell Lysis: Treat cells with the test compound at its IC50 concentration for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved caspase-3. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of the cleaved caspase-3 band (typically ~17/19 kDa) indicates apoptosis.

Section 2: Neuroprotective and CNS Activities

The 1,4-diazepane scaffold is of significant interest for its potential in treating neurodegenerative diseases and other central nervous system (CNS) disorders. Derivatives have been developed as potent inhibitors of amyloid-beta (Aβ) aggregation, relevant to Alzheimer's disease, and as ligands for sigma receptors, which are implicated in neuroprotection.[8][9] Furthermore, the structural similarity to benzodiazepines has prompted the investigation of their effects on CNS targets like the GABAA receptor.[10][11]

Mechanism of Action: Modulating Neuronal Signaling

-

Amyloid-Beta Aggregation Inhibition: In Alzheimer's disease, the aggregation of the Aβ peptide into toxic oligomers and plaques is a key pathological event.[9] Certain 1,4-diazepane derivatives have been designed to interact with monomeric Aβ, preventing its self-assembly into harmful aggregates. This is a promising therapeutic strategy to halt disease progression.[9]

-

Sigma Receptor Modulation: Sigma-1 receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. Their activation is linked to a variety of neuroprotective effects, including the modulation of calcium signaling, reduction of ER stress, and enhancement of neurotrophic factor expression.[8] 1,4-diazepane derivatives have emerged as high-affinity ligands for these receptors.

-

GABAA Receptor Interaction: The GABAA receptor is the primary inhibitory neurotransmitter receptor in the CNS. Classical 1,4-benzodiazepines act as positive allosteric modulators at this receptor, enhancing the effect of GABA and producing anxiolytic, sedative, and anticonvulsant effects. The flexible 1,4-diazepane core allows for the synthesis of derivatives that can also interact with this important CNS target.[10]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bd.dbio.uevora.pt [bd.dbio.uevora.pt]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antimicrobial, anticancer and QSAR studies of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[<i>b</i>]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 10. chemisgroup.us [chemisgroup.us]

- 11. benthamscience.com [benthamscience.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted 1,4-Diazepanes

For Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane motif, a seven-membered heterocyclic ring containing two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility, coupled with the ability to project substituents in distinct spatial orientations, has made it a cornerstone in the design of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and the ever-expanding therapeutic applications of substituted 1,4-diazepanes, offering field-proven insights for professionals in drug development.

From Serendipity to Rational Design: A Historical Perspective

The story of the 1,4-diazepane core is intrinsically linked to the groundbreaking discovery of the 1,4-benzodiazepines. In 1955, Leo Sternbach at Hoffmann-La Roche synthesized the first benzodiazepine, chlordiazepoxide (Librium), which was serendipitously found to possess tranquilizing properties and was marketed in 1960.[1][2][3] This was soon followed by the even more potent diazepam (Valium) in 1963.[3] These discoveries ignited a fervent interest in seven-membered nitrogen-containing heterocycles, paving the way for the exploration of the non-fused 1,4-diazepane scaffold.

Early synthetic approaches to the 1,4-diazepane ring system were often based on classical condensation reactions. These methods, while foundational, frequently suffered from limitations such as harsh reaction conditions and a lack of control over substitution patterns. A number of early synthetic routes involved the condensation of diamines with dicarbonyl compounds or their equivalents.[4]

The evolution of synthetic organic chemistry has brought forth a plethora of more sophisticated and versatile methods for the construction of substituted 1,4-diazepanes. This has allowed for greater control over the stereochemistry and substitution of the diazepane core, which is crucial for fine-tuning the pharmacological properties of the resulting molecules.

The Synthetic Arsenal: An Evolving Toolkit for 1,4-Diazepane Construction

The synthesis of substituted 1,4-diazepanes has progressed from straightforward condensations to elegant, multi-step, and stereoselective sequences. The choice of synthetic strategy is often dictated by the desired substitution pattern and the need for enantiomeric purity.

Foundational Approaches: Cyclization Strategies

One of the most common strategies for the synthesis of the 1,4-diazepane ring involves the cyclization of a linear precursor containing the requisite carbon and nitrogen atoms. A variety of methods have been developed to achieve this, including:

-

Reductive Amination: This powerful and versatile method typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with a diamine, followed by reduction of the resulting imine intermediates. A plausible, illustrative protocol for the synthesis of a racemic substituted 1,4-diazepane, such as 1-benzyl-5-methyl-1,4-diazepane, is outlined below.[5]

Illustrative Experimental Protocol: Racemic 1-benzyl-5-methyl-1,4-diazepane [5]

-

Reaction Setup: To a solution of N-benzylethylenediamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 1-acetoxy-2-butanone (1.1 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

-

Work-up and Purification: After the reaction is complete, the crude product is purified by column chromatography on silica gel to afford racemic 1-benzyl-5-methyl-1,4-diazepane.[5]

-

-

Intramolecular Cyclization: Pre-formed linear precursors containing both nucleophilic and electrophilic centers can be induced to cyclize, forming the 1,4-diazepane ring. This approach offers good control over the final structure.

Modern Methodologies: Efficiency and Diversity

More recent years have seen the development of highly efficient and diversity-oriented approaches to 1,4-diazepane synthesis:

-

Multi-component Reactions (MCRs): The Ugi four-component condensation has been successfully employed for the facile synthesis of 1,4-benzodiazepine derivatives, showcasing the power of MCRs in rapidly generating molecular complexity from simple starting materials.[6]

-

Domino Processes: A step- and atom-economical protocol for the synthesis of 1,4-diazepanes has been described, involving the in situ generation of an aza-Nazarov reagent from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates, followed by an intramolecular aza-Michael cyclization.[4]

-

Synthesis from N-propargylamines: The use of N-propargylamines as versatile building blocks has seen explosive growth in recent years, offering high atom economy and shorter synthetic routes to the 1,4-diazepane core.

The following diagram illustrates a generalized workflow for the synthesis of a substituted 1,4-diazepane via a reductive amination pathway.

Sources

- 1. benzoinfo.com [benzoinfo.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benthamscience.com [benthamscience.com]

Methodological & Application

Analytical Techniques for 1,4-Diazepane Derivatives: Application Note & Protocols

Introduction: The Analytical Challenge of the Seven-Membered Ring

1,4-Diazepane (homopiperazine) derivatives are critical pharmacophores in modern drug design, serving as core scaffolds in kinase inhibitors (e.g., Fasudil), orexin antagonists (e.g., Suvorexant), and antihistamines. Unlike their 6-membered analogs (piperazines), 1,4-diazepanes possess unique conformational flexibility and basicity that present distinct analytical challenges.

This Application Note provides a blueprint for overcoming the three primary hurdles in analyzing these derivatives:

-

Extreme Basicity (pKa ~9.5–10.5): Leads to severe peak tailing in Reversed-Phase LC due to silanol interactions.

-

Conformational Flux: The flexible 7-membered ring complicates NMR interpretation due to rapid ring flipping (twist-boat/chair transitions).

-

Lack of Chromophores: Many aliphatic 1,4-diazepane linkers lack strong UV absorption, necessitating MS or CAD detection.

Chromatographic Separation Strategies (HPLC/UHPLC)

The "Basic Amine" Problem

Protonated secondary amines in the 1,4-diazepane ring interact strongly with residual silanols on silica-based columns, causing peak broadening and poor quantitation. We recommend a High-pH Reversed-Phase strategy as the primary method, with HILIC as an orthogonal approach for highly polar metabolites.

Protocol A: High-pH Reversed-Phase Method (Recommended)

Rationale: At pH 10, the 1,4-diazepane nitrogens are deprotonated (neutral), eliminating silanol cation-exchange interactions and increasing hydrophobicity for better retention.

Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class) Column: Waters XBridge Premier BEH C18 or Agilent Poroshell HPH-C18 (2.1 x 100 mm, 1.7 µm or 2.5 µm). Note: Standard silica columns will dissolve at this pH.

| Parameter | Setting |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH) |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C (Reduces viscosity and improves mass transfer) |

| Gradient | 0-1 min: 5% B (Isocratic hold)1-8 min: 5% → 95% B8-9 min: 95% B (Wash)9-10 min: 5% B (Re-equilibration) |

| Detection | UV 210/254 nm + ESI-MS (Positive Mode) |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Fronting Peaks | Column overload or solubility mismatch. | Dilute sample in initial mobile phase (low organic). |

| Tailing (Tf > 1.5) | Secondary interactions or pH < pKa. | Ensure pH is > 9.5. Switch to a "Charged Surface Hybrid" (CSH) column. |

| Split Peaks | Atropisomerism or rotamers. | Increase column temp to 50-60°C to coalesce rotamers (common in amide-linked diazepanes). |

Mass Spectrometry & Impurity Profiling

Fragmentation Logic

1,4-Diazepanes exhibit a distinct fragmentation pattern in ESI-MS/MS. Unlike piperazines (which often lose neutral ethylene), diazepanes often undergo ring opening followed by the loss of propene or ethylene fragments depending on substitution.

Workflow Diagram: MS Fragmentation & Analysis

The following diagram illustrates the decision tree for identifying 1,4-diazepane metabolites and impurities.

Caption: Analytical workflow for identifying 1,4-diazepane derivatives and common impurities using High-Res MS.

Protocol B: N-Oxide Detection

1,4-Diazepanes are prone to oxidation at the secondary nitrogens.

-

Search: Look for +16 Da shift in parent ion.

-

Confirmation: N-oxides often elute earlier than the parent in Reverse Phase (due to high polarity) but fragment to lose oxygen (-16 Da) easily in the source.

-

Differentiation: Hydroxylated metabolites (+16 Da) usually elute later or close to parent and do not lose oxygen as a neutral radical as easily.

Structural Elucidation (NMR Spectroscopy)

The Conformational Challenge

The 7-membered ring exists in a dynamic equilibrium between twist-boat and chair conformations. At room temperature, this often results in broad, unresolved multiplets in

Protocol C: Variable Temperature (VT) NMR

Objective: To resolve broad signals for precise structural assignment.

-

Solvent: DMSO-

or Toluene- -

Experiment:

-

Acquire standard

H at 25°C. -

If signals are broad, heat to 80°C - 100°C .

-

Result: Rapid exchange limit is reached; signals coalesce into sharp averages.

-

-

Key Signals:

- -Protons (N-CH2): Typically 2.7 – 3.2 ppm.

- -Protons (C-CH2-C): The "bridge" protons (C6 position) often appear as a quintet or broad multiplet around 1.8 ppm.

Sample Preparation for Biological Matrices[1][2][3][4][5]

When analyzing these derivatives in plasma (PK studies), their polarity requires specific extraction techniques to avoid low recovery.

Protocol D: Mixed-Mode Cation Exchange (MCX) SPE

Rationale: 1,4-Diazepanes are basic.[1] Standard C18 SPE often fails to retain them against plasma proteins. MCX utilizes ionic retention.

-

Conditioning: 1 mL Methanol, then 1 mL Water.

-

Loading: Mix Plasma (100 µL) with 2% Formic Acid (1:3 ratio) to protonate the amine. Load onto MCX cartridge.

-

Wash 1: 2% Formic Acid (removes proteins/neutrals).

-

Wash 2: Methanol (removes hydrophobic neutrals).

-

Elution: 5% Ammonium Hydroxide in Methanol. Crucial: High pH breaks the ionic bond between the diazepane and the sorbent.

-

Reconstitution: Evaporate and reconstitute in Mobile Phase A (pH 10 buffer).

References

-

Review of 1,4-Diazepine Synthesis and Activity: Ramajayam, R., et al. "Current scenario of 1,4-diazepines as potent biomolecules--a mini review."[2] Mini Reviews in Medicinal Chemistry, 2007.

-

Conformational Analysis of Homopiperazines: Kovacs, M., et al. "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2009.[3]

-

High pH HPLC Method Development: Waters Corporation. "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Waters Application Notes.

-

Crystal Structure of Homopiperazine: Parkin, A., et al. "Homopiperazine (Hexahydro-1,4-diazepine)." Molbank, 2021.

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography Troubleshooting for 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane

Welcome to the technical support center for the chromatographic purification of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this and structurally related basic heterocyclic compounds. Drawing upon established chromatographic principles and field-proven insights, this resource provides in-depth troubleshooting in a direct question-and-answer format.

I. Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the key physicochemical properties of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane that influence its chromatographic behavior.

| Property | Value/Prediction | Implication for Chromatography |

| Molecular Formula | C10H20N2 | Relatively small molecular weight. |

| Predicted XlogP | 1.4 | Indicates moderate lipophilicity, suggesting suitability for both normal-phase and reversed-phase chromatography.[1] |

| Basicity | Contains two tertiary amine groups. | The basic nature of the diazepane nitrogens can lead to strong interactions with acidic stationary phases like silica gel, potentially causing peak tailing and sample degradation.[2] |

| Stereochemistry | Contains at least two stereocenters. | The presence of stereoisomers may necessitate chiral chromatography for their separation.[3] |

II. FAQs and Troubleshooting Normal-Phase Chromatography (Silica Gel)

Normal-phase chromatography using silica gel is a common first approach for the purification of many organic compounds. However, the basicity of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane presents specific challenges.

Question 1: My compound is streaking badly or not eluting from the silica gel column. What is happening?

Answer: This is a classic problem when purifying basic amines on standard silica gel.[2] The issue stems from the acidic nature of the silica surface, which contains silanol groups (Si-OH). These acidic sites can protonate the basic nitrogen atoms of your diazepane, leading to strong ionic interactions. This results in:

-

Peak Tailing: The compound moves slowly and unevenly down the column, resulting in broad, streaky bands.

-

Irreversible Adsorption: In some cases, the interaction is so strong that your compound remains permanently bound to the silica, leading to low or no recovery.[4]

-

Degradation: The acidic environment of the silica gel can potentially cause the degradation of sensitive compounds.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for basic amine purification on silica gel.

Recommended Action:

The most straightforward solution is to add a small amount of a basic modifier to your mobile phase. This "competing base" will neutralize the acidic silanol groups, preventing your compound from interacting too strongly.[2]

Step-by-Step Protocol: Mobile Phase Modification

-

Initial Solvent System: Start with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane/methanol.

-

Add Triethylamine (TEA): To your chosen mobile phase, add 0.1-1% (v/v) of triethylamine.

-

Equilibrate the Column: Thoroughly flush the column with the modified mobile phase before loading your sample. This ensures that the silica is fully "deactivated."

-

Monitor by TLC: Before running the column, test your new mobile phase with TLC. You should observe a significant improvement in the spot shape.

Example Mobile Phases:

-

Hexane:Ethyl Acetate with 0.5% TEA

-

Dichloromethane:Methanol with 0.5% TEA

Question 2: I've added triethylamine, but my separation is still poor. What else can I try?

Answer: If a basic modifier doesn't resolve the issue, you may need to consider a different stationary phase.

-

Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. For your compound, basic or neutral alumina would be the most suitable choice.

-

Amine-Functionalized Silica: These columns have an amine-based functional group bonded to the silica surface, which creates a more basic environment and can improve the peak shape of basic compounds.[7]

III. FAQs and Troubleshooting Reversed-Phase Chromatography (C18)

Reversed-phase chromatography is an excellent alternative, especially for polar compounds or when normal-phase fails.

Question 3: My compound elutes too quickly from the C18 column, even with a high percentage of water. How can I increase retention?

Answer: Poor retention of basic compounds on a C18 column in neutral conditions can occur. The protonated form of the amine is highly polar and has little affinity for the non-polar stationary phase. To increase retention, you need to suppress the ionization of the amine groups by increasing the pH of the mobile phase.[8]

The 2 pH Rule: To ensure an amine is in its neutral, free-base form, the pH of the mobile phase should be approximately 2 pH units above the pKa of the amine.[8] For diazepanes, this generally means a pH in the basic range.

Recommended Action:

Use a buffered mobile phase with a pH of around 9-10.

Step-by-Step Protocol: High pH Reversed-Phase

-

Choose a Suitable Buffer: Ammonium bicarbonate or ammonium acetate are good choices as they are volatile and compatible with mass spectrometry. Prepare a 10 mM stock solution.

-

Adjust the pH: Use ammonium hydroxide to adjust the pH of the aqueous portion of your mobile phase to the desired value.

-

Use a pH-Stable Column: Ensure your C18 column is stable to high pH. Many modern columns are designed for this.

-

Develop a Gradient: Start with a high percentage of your buffered aqueous phase and gradually increase the organic phase (acetonitrile or methanol).

Example High pH Mobile Phase:

-

Aqueous Phase (A): 10 mM Ammonium Bicarbonate in water, pH 10.

-

Organic Phase (B): Acetonitrile.

-

Gradient: Start at 5% B and increase to 95% B over a suitable time.

IV. FAQs and Troubleshooting Chiral Separations

Given the stereocenters in 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane, separation of the enantiomers or diastereomers may be necessary.

Question 4: How can I separate the stereoisomers of my compound?

Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating enantiomers.[9][10] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Recommended Action:

Screen a variety of chiral columns and mobile phases. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[3][11]

Chiral Screening Strategy:

Caption: A systematic approach to chiral method development.

Illustrative Chiral HPLC Protocol:

-

Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak series).[3]

-

Mobile Phase:

-

Normal-Phase: Heptane/Ethanol with a basic additive like diethylamine (DEA).

-

Reversed-Phase: Acetonitrile/Water with a buffer.

-

-

Flow Rate: Typically 0.5 - 1.5 mL/min.[3]

-

Detection: UV detection (if the molecule has a chromophore) or mass spectrometry.

V. Alternative and Advanced Techniques

Question 5: I'm still struggling with purity. Are there other chromatography techniques I can use?

Answer: Yes, if standard normal-phase and reversed-phase chromatography are insufficient, you can explore ion-exchange chromatography.

Ion-Exchange Chromatography (IEX):

This technique separates molecules based on their charge.[12] Since your compound is basic, it will be positively charged at a low pH. You can use a cation-exchange column, which has a negatively charged stationary phase.

IEX Workflow:

-

Equilibration: Equilibrate the cation-exchange column with a low ionic strength buffer at a pH below the pKa of your compound (e.g., pH 4-5).

-

Sample Loading: Dissolve your sample in the equilibration buffer and load it onto the column. Your positively charged compound will bind to the negatively charged resin.

-

Washing: Wash the column with the equilibration buffer to remove any neutral or negatively charged impurities.

-

Elution: Elute your compound by increasing the salt concentration (e.g., a gradient of NaCl) or by increasing the pH of the mobile phase.[12] This disrupts the ionic interaction and releases your compound from the resin.

This technique can be highly effective for removing impurities with different charge states than your target molecule.[13][14]

VI. References

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved from [Link]

-

Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. (2008, January 1). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 6-methyl-1-(2-methylcyclopropyl)-1,4-diazepane. Retrieved from [Link]

-

Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

-

Vargas-Martínez, M. G., & Ramírez-Galicia, G. (2018). Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. Journal of the Mexican Chemical Society, 62(2). Retrieved from [Link]

-

Thin Layer Chromatographic Separation of Benzodiazepine Derivates. (n.d.). ResearchGate. Retrieved from [Link]

-

Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Methylpropyl)-1,4-diazepane. Retrieved from [Link]

-

Bhoi, D. K., & Kamat, V. (2012). Thin Layer Chromatography of Benzodiazepines. Journal of Indian Society of Toxicology, 8(2), 34-37. Retrieved from [Link]

-

How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]

-

Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis. (n.d.). Google Patents. Retrieved from

-

Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. Retrieved from [Link]

-

Ahuja, S. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. Retrieved from [Link]

-

Recent problems with silica gel chromatography. (2025, November 26). ResearchGate. Retrieved from [Link]

-

A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. (2019, August 29). Annex Publishers. Retrieved from [Link]

-

Issues with column chromatography purification of coordination complex. (2024, April 3). Reddit. Retrieved from [Link]

-

Ion Exchange Chromatography. (2024, November 12). Cytiva. Retrieved from [Link]

-

Ionizable compound purification using reversed-phase flash column chromatography. (2023, January 23). Biotage. Retrieved from [Link]

-

Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. (2020, August 18). MDPI. Retrieved from [Link]

-

A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. (n.d.). Annex Publishers. Retrieved from [Link]

-

Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. (2020, September 23). Downstream Column. Retrieved from [Link]

-

Cheméo. (n.d.). 2-Methylcyclopropyl. Retrieved from [Link]

-

Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. (n.d.). Forensic Science Society of Malaysia. Retrieved from [Link]

-

Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE). (2024, February 27). UNED. Retrieved from [Link]

-

Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

-

Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved from [Link]

-

ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. (n.d.). University of the Punjab. Retrieved from [Link]

-

Characterisation of Chromatography Media Aimed for Purification of Biomolecules. (2014, December 19). Diva-portal.org. Retrieved from [Link]

-

Two‐step ion‐exchange chromatographic purification combined with reversed‐phase chromatography to isolate C‐peptide for mass spectrometric analysis. (2015, December 31). Wiley Online Library. Retrieved from [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Ovid. Retrieved from [Link]

-

Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved from [Link]

-

Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021, March 14). Daicel Chiral Technologies. Retrieved from [Link]

Sources

- 1. PubChemLite - 6-methyl-1-(2-methylcyclopropyl)-1,4-diazepane (C10H20N2) [pubchemlite.lcsb.uni.lu]

- 2. biotage.com [biotage.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chromatography [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

- 7. teledyneisco.com [teledyneisco.com]

- 8. biotage.com [biotage.com]

- 9. scielo.org.mx [scielo.org.mx]

- 10. content.e-bookshelf.de [content.e-bookshelf.de]

- 11. mdpi.com [mdpi.com]

- 12. cytivalifesciences.com [cytivalifesciences.com]

- 13. downstreamcolumn.com [downstreamcolumn.com]

- 14. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

Validation & Comparative

Comparative Efficacy Analysis: 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane in Relation to Established Pharmacotherapies

A Guide for Researchers and Drug Development Professionals

Abstract:

This guide provides a comparative analysis of the novel compound 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane against currently established drugs. Due to the emergent nature of this compound, publicly available data is limited. This document, therefore, serves as a foundational framework for researchers, outlining the requisite experimental protocols and data interpretation necessary to robustly evaluate its therapeutic potential. We will delineate the established methodologies for assessing efficacy, mechanism of action, and safety profiles, drawing parallels with well-characterized pharmaceuticals to provide a predictive and comparative context.

Part 1: Introduction to 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane

6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane is a novel synthetic small molecule with a unique structural motif, suggesting potential interactions with specific biological targets. The diazepane core is a privileged scaffold in medicinal chemistry, often associated with central nervous system (CNS) activity. The incorporation of a methylcyclopropyl group may confer increased potency, selectivity, or favorable pharmacokinetic properties. At present, the specific therapeutic target and mechanism of action of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane are not publicly documented. This guide will, therefore, hypothesize potential applications based on its structural class and outline the necessary experimental work to validate these hypotheses.

Part 2: Establishing a Framework for Comparative Efficacy

To objectively assess the efficacy of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane, a multi-tiered experimental approach is essential. This involves a combination of in vitro and in vivo studies, directly comparing its performance against current standard-of-care drugs within a putative therapeutic area.

Hypothetical Therapeutic Target and Comparator Drugs

Given the diazepane structure, a plausible hypothesis is that 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane may act as a modulator of neurotransmitter systems, such as the dopaminergic or serotonergic pathways. For the purpose of this guide, we will proceed with the hypothesis that it is a novel D2 dopamine receptor antagonist, a class of drugs commonly used in the treatment of psychosis.

Table 1: Comparator Drugs for a Hypothetical D2 Receptor Antagonist

| Drug Name | Mechanism of Action | Primary Indication | Known Efficacy (Clinical Trial Data) |

| Haloperidol | First-generation (typical) antipsychotic; potent D2 receptor antagonist | Schizophrenia, Tourette's syndrome | High efficacy in reducing positive symptoms of schizophrenia |

| Risperidone | Second-generation (atypical) antipsychotic; potent D2 and 5-HT2A receptor antagonist | Schizophrenia, bipolar disorder | Effective against both positive and negative symptoms of schizophrenia |

| Aripiprazole | Third-generation antipsychotic; D2 partial agonist and 5-HT1A agonist/5-HT2A antagonist | Schizophrenia, bipolar disorder, major depressive disorder | Lower incidence of extrapyramidal side effects compared to typical and some atypical antipsychotics |

In Vitro Efficacy Assessment: Receptor Binding and Functional Assays

The initial step in characterizing 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane is to determine its binding affinity and functional activity at the hypothesized target, the D2 dopamine receptor.

Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane for the D2 receptor.

-

Materials:

-

Cell membranes expressing the human D2 receptor.

-

Radioligand (e.g., [³H]-Spiperone).

-

Test compound (6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane) at various concentrations.

-

Comparator drugs (Haloperidol, Risperidone, Aripiprazole) at various concentrations.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the D2 receptor-expressing membranes with the radioligand and varying concentrations of the test compound or comparator drugs.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration.

-

Measure the radioactivity of the filter-bound complex using a scintillation counter.

-

Calculate the IC50 (concentration of the drug that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

-

Experimental Protocol: cAMP Functional Assay

-

Objective: To determine the functional activity (antagonism) of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane at the D2 receptor.

-

Materials:

-

CHO or HEK293 cells stably expressing the human D2 receptor.

-

Dopamine (agonist).

-

Test compound and comparator drugs.

-

Forskolin (to stimulate cAMP production).

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Pre-incubate the cells with varying concentrations of the test compound or comparator drugs.

-

Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.

-

Measure the intracellular cAMP levels using a suitable assay kit.

-

Generate dose-response curves to determine the IC50 for the inhibition of the dopamine-induced decrease in cAMP.

-

Diagram 1: Workflow for In Vitro Efficacy Assessment

Caption: Workflow for determining in vitro binding affinity and functional activity.

In Vivo Efficacy Assessment: Animal Models of Psychosis

To evaluate the in vivo efficacy of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane, established animal models that mimic certain aspects of psychosis are employed.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

-

Objective: To assess the ability of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane to attenuate dopamine-mediated hyperlocomotion.

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

-

Procedure:

-

Administer the test compound or comparator drugs at various doses.

-

After a pre-treatment period, administer amphetamine (a dopamine-releasing agent) to induce hyperlocomotion.

-

Place the animals in an open-field arena and record their locomotor activity (distance traveled, rearing frequency) for a defined period.

-

Analyze the data to determine if the test compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle control.

-

Table 2: Expected Outcomes in the Amphetamine-Induced Hyperlocomotion Model

| Treatment Group | Expected Locomotor Activity | Interpretation |

| Vehicle + Saline | Normal baseline activity | Control for normal behavior |

| Vehicle + Amphetamine | Significantly increased activity | Successful induction of hyperlocomotion |

| Test Compound + Amphetamine | Dose-dependent reduction in activity | Potential antipsychotic-like efficacy |

| Comparator Drug + Amphetamine | Significant reduction in activity | Positive control for antipsychotic efficacy |

Diagram 2: Signaling Pathway of D2 Receptor Antagonism

Caption: Hypothetical mechanism of D2 receptor antagonism.

Part 3: Safety and Selectivity Profiling

A crucial aspect of drug development is to assess the safety and selectivity of a new chemical entity.

Off-Target Binding and Side Effect Prediction

6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane should be screened against a panel of receptors, ion channels, and enzymes to identify potential off-target interactions that could lead to adverse effects. For instance, antagonism of muscarinic or histaminergic receptors can lead to anticholinergic or sedative side effects, respectively.

In Vivo Safety Assessment

Preliminary in vivo safety can be assessed by observing the animals for any overt behavioral changes, monitoring body weight, and at the end of the study, performing a gross necropsy and histopathological analysis of major organs.

Part 4: Conclusion and Future Directions

The provided framework outlines a systematic approach to characterize the efficacy and safety of the novel compound 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane. By directly comparing its performance against established drugs like haloperidol, risperidone, and aripiprazole in validated in vitro and in vivo assays, a clear and objective assessment of its therapeutic potential can be achieved. The data generated from these studies will be critical in determining whether this compound warrants further investigation and development as a potential new therapeutic agent. Future research should focus on elucidating its full pharmacokinetic and pharmacodynamic profile, as well as exploring its efficacy in more complex behavioral models.

References

As "6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane" is a novel, likely uncharacterized compound, there are no direct references available. The methodologies and comparator drug information are based on established principles in pharmacology and drug discovery. For further reading on the principles and techniques discussed, the following resources are recommended:

-

Title: Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy Source: Golan, D. E., et al. (Eds.). (2016). Principles of Pharmacology: The Pathophysiologic Basis of Drug Therapy. Lippincott Williams & Wilkins. URL: [Link]

-

Title: In Vitro Assays for Drug Discovery and Development Source: Assay Guidance Manual. (2004). Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

-

Title: Animal Models of Schizophrenia: A Critical Review Source: Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British journal of pharmacology, 164(4), 1195–1231. URL: [Link]

Validating the Mechanism of Action of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane. Given the limited publicly available data on this specific molecule, we will proceed by establishing a well-founded hypothesis based on the known pharmacology of the broader 1,4-diazepane class of compounds. This guide will then detail a rigorous, multi-step experimental workflow to test this hypothesis, compare its activity with relevant alternatives, and definitively characterize its molecular mechanism.

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, often within the central nervous system (CNS). Derivatives have been identified as cannabinoid receptor 2 (CB2) agonists, inhibitors of amyloid-beta aggregation, and antagonists of lymphocyte function-associated antigen-1 (LFA-1).[1][2][3] Furthermore, the broader class of diazepines has a long history of development as anxiolytics, anticonvulsants, and antipsychotics.[4][5]

Based on this precedent, a plausible starting hypothesis is that 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane acts as a modulator of a G-protein coupled receptor (GPCR) within the CNS. The structural features, including the diazepane core and the lipophilic cyclopropyl group, are consistent with ligands that cross the blood-brain barrier and interact with such receptors.

This guide will therefore focus on a systematic approach to first, screen for GPCR activity, and second, to deconvolute the specific receptor subtype and downstream signaling pathways.

Part 1: Initial Target Screening and Comparative Analysis

The initial phase of validation involves broad screening to identify the primary biological target, followed by a comparative analysis against established compounds.

Broad Target Screening: Identifying the Molecular Neighborhood

The first step is to perform a broad screen to narrow down the potential targets of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane. A commercially available panel-based screening service is recommended for efficiency.

Experimental Protocol: Broad Ligand Binding and Enzyme Inhibition Screening

-

Compound Preparation: Prepare a 10 mM stock solution of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane in a suitable solvent (e.g., DMSO).

-

Panel Selection: Submit the compound to a comprehensive screening panel that includes a wide range of GPCRs, ion channels, kinases, and other common drug targets. A panel of at least 40-50 targets is recommended.

-

Primary Screen: The initial screen should be performed at a single high concentration (e.g., 10 µM) to identify any significant interactions.

-

Data Analysis: Analyze the percentage of inhibition or activation for each target. A common threshold for a "hit" is >50% inhibition or activation.

Comparative Compounds

For a robust validation, it is crucial to compare the activity of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane with at least two other compounds:

-

Positive Control: A known, potent, and selective ligand for the hypothesized target (once identified from the initial screen).

-

Structural Analog/Negative Control: A structurally similar compound, if available, that is known to be inactive at the target of interest. If a known inactive analog is not available, a closely related but distinct 1,4-diazepane derivative can be used to probe structure-activity relationships. For our purposes, we will select a generic, unfunctionalized 1,4-diazepane as a baseline comparator.

| Compound | Class | Rationale for Inclusion |

| 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane | Test Compound | The novel molecule under investigation. |

| Hypothetical Positive Control (e.g., a known Dopamine D2 receptor agonist) | Positive Control | To validate assay performance and provide a benchmark for potency and efficacy. |

| 1,4-Diazepane | Structural Analog | To determine the contribution of the methyl and methylcyclopropyl substituents to the observed activity. |

Part 2: Focused Target Validation and Affinity Determination

Assuming the initial screen identifies a specific GPCR as a primary hit (for the purpose of this guide, let's hypothesize it's a dopamine receptor subtype ), the next phase is to confirm this interaction and quantify the binding affinity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing the target dopamine receptor subtype (e.g., HEK293-D2R).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), and a range of concentrations of the test compound (6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane) and the comparators.

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Detection: Quantify the amount of bound radioligand on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Expected Data Output:

| Compound | IC₅₀ (nM) | Ki (nM) |

| 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane | Experimental Value | Calculated Value |

| Positive Control | Experimental Value | Calculated Value |

| 1,4-Diazepane | Experimental Value | Calculated Value |

Part 3: Functional Characterization and Downstream Signaling

Once binding to the target receptor is confirmed, the next critical step is to determine the functional consequence of this binding – is the compound an agonist, antagonist, or inverse agonist?

Second Messenger Assays

Most GPCRs signal through the modulation of intracellular second messengers, such as cyclic AMP (cAMP) or calcium.

Experimental Protocol: cAMP Assay (for Gi/Gs-coupled receptors)

-

Cell Culture: Culture a cell line expressing the target receptor (e.g., CHO-D2R) in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and comparators. To test for antagonistic activity, co-treat with a known agonist.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

-

Data Analysis:

-

Agonist activity: Plot the cAMP response against the logarithm of the compound concentration to determine the EC₅₀ (effective concentration for 50% of the maximal response) and the Emax (maximal effect).

-

Antagonist activity: Plot the response to the fixed agonist concentration against the logarithm of the antagonist concentration to determine the IC₅₀.

-

Workflow for Functional Characterization:

Caption: Hypothetical signaling pathway for a Gi-coupled receptor.

Part 4: Cellular and In Vivo Corroboration

The final stage of validation is to demonstrate that the molecular mechanism of action translates to a functional effect in a more complex biological system.

Cellular Phenotypic Assays

The choice of cellular assay will depend on the hypothesized function of the target. For a CNS target like a dopamine receptor, an assay measuring neuronal activity or neurotransmitter release would be appropriate.

In Vivo Target Engagement and Efficacy Models

If the in vitro data is compelling, in vivo studies can be conducted to demonstrate target engagement and efficacy in a relevant animal model. This could involve techniques like positron emission tomography (PET) to show receptor occupancy in the brain, followed by behavioral models relevant to the receptor's function (e.g., models of psychosis or motor control for dopamine receptors).

Conclusion

This guide provides a systematic and rigorous framework for the validation of the mechanism of action of 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane. By starting with a broad, unbiased screen and progressively focusing on target binding, functional activity, and downstream signaling, researchers can build a comprehensive and defensible understanding of how this novel compound exerts its biological effects. The inclusion of appropriate positive and negative controls at each stage is critical for the interpretation of the data and for placing the activity of the test compound in the context of known pharmacology. This structured approach, grounded in established methodologies, will enable a thorough and reliable characterization of this and other novel chemical entities.

References

-

Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters. (2011). Bioorganic & Medicinal Chemistry Letters, 21(14), 4276-4280. [Link]

-

Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025). UWSpace. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Current Organic Synthesis, 16(6), 834-854. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). ResearchGate. [Link]

-

1,4-Diazepane-2-ones as novel inhibitors of LFA-1. (2003). Bioorganic & Medicinal Chemistry Letters, 13(3), 397-400. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Semantic Scholar. [Link]

-

Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a]b[1][6]enzodiazepines. (1978). Journal of Medicinal Chemistry, 21(3), 263-268. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Oudce. [Link]

-

Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a]b[1][6]enzodiazepines. (1978). PubMed. [Link]

-

1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). PubMed. [Link]

-

Synthesis and characterization of some 1,4-diazepines derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 336-341. [Link]

-

1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. (2015). TSI Journals. [Link]

Sources

- 1. Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: optimization of drug-like properties and target independent parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]

- 5. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |